![molecular formula C15H11Cl2N3 B2791270 7-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine CAS No. 477861-83-9](/img/structure/B2791270.png)
7-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties .
Wirkmechanismus
Target of Action
Quinazoline and quinazolinone derivatives, which this compound is a part of, have been known to interact with a broad range of biological targets .
Mode of Action
Quinazoline derivatives have been reported to exhibit a wide range of biopharmaceutical activities, including sedative hypnotics, antibacterial, anti-inflammatory, analgesic, antipsychotic, antifungal, antimalarial, anticonvulsant, anti-parkinsonism, and anticancer effects .
Biochemical Pathways
Quinazoline derivatives have been associated with a variety of physiological and pharmacological pathways .
Result of Action
Quinazoline derivatives have been reported to exhibit a wide range of biological activities .
Vorbereitungsmethoden
The synthesis of 7-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine typically involves the condensation of 4-chloroanthranilic acid amide with triethyl orthoformate, followed by further reactions to introduce the 4-chlorophenylmethyl group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
7-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can convert it into different quinazoline derivatives with altered biological activities.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex quinazoline derivatives.
Biology: Studied for its potential as an antimicrobial agent against various bacterial strains.
Vergleich Mit ähnlichen Verbindungen
7-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine can be compared with other quinazoline derivatives, such as:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and specificity towards certain molecular targets .
Eigenschaften
IUPAC Name |
7-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3/c16-11-3-1-10(2-4-11)8-18-15-13-6-5-12(17)7-14(13)19-9-20-15/h1-7,9H,8H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFWKCGVGNJCJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC=NC3=C2C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
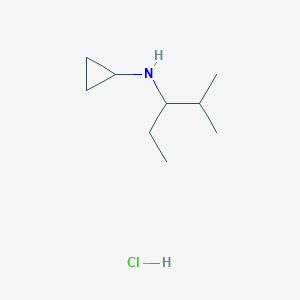
![6-Isopropyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2791188.png)
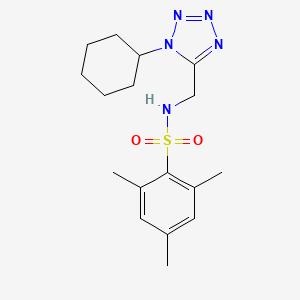
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-5-(2-methylfuran-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B2791191.png)
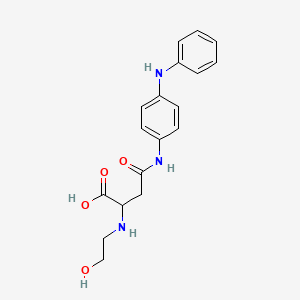
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[6-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide](/img/structure/B2791193.png)
![2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]quinoline-8-carboxamide](/img/structure/B2791196.png)
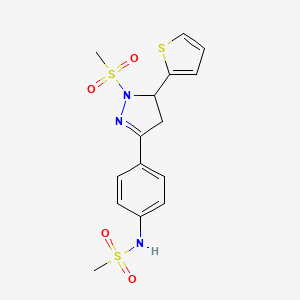
![N-(4-ethoxyphenyl)-1-isopropyl-1H-benzo[d]imidazol-2-amine](/img/structure/B2791198.png)
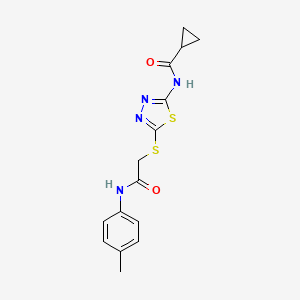
![3-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B2791205.png)
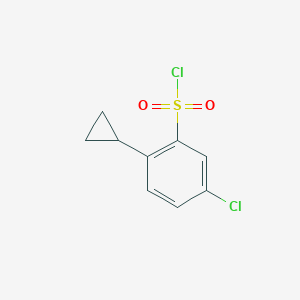
![ethyl N-{(E)-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylidene}carbamate](/img/structure/B2791208.png)
![1-[(2-Nitrophenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2791210.png)
